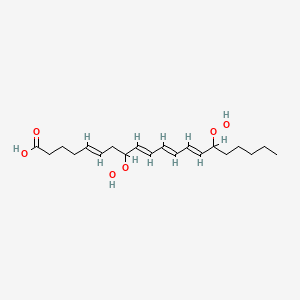
8,15-Dihydroperoxyeicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,15-Dihydroperoxyeicosatetraenoic acid is a complex organic compound characterized by its multiple conjugated double bonds and hydroperoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,15-Dihydroperoxyeicosatetraenoic acid typically involves the use of polyunsaturated fatty acids as starting materials. The process includes several steps:
Oxidation: The polyunsaturated fatty acid undergoes oxidation to introduce hydroperoxy groups at specific positions.
Isomerization: The double bonds are isomerized to achieve the desired conjugated system.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using catalysts to enhance the reaction rate and selectivity. The use of continuous flow reactors can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8,15-Dihydroperoxyeicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex peroxides.
Reduction: Reduction reactions can convert hydroperoxy groups to hydroxyl groups.
Substitution: The hydroperoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
Oxidation Products: Higher-order peroxides.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
8,15-Dihydroperoxyeicosatetraenoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in lipid peroxidation and cell signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,15-Dihydroperoxyeicosatetraenoic acid involves its interaction with cellular components:
Molecular Targets: Lipid membranes, enzymes involved in oxidative stress.
Pathways: Modulation of oxidative stress pathways, influencing cell signaling and apoptosis.
Comparison with Similar Compounds
Similar Compounds
8,15-Dihydroperoxyeicosatetraenoic acid: shares similarities with other hydroperoxy fatty acids such as:
Uniqueness
- Hydroperoxy Groups : The presence of two hydroperoxy groups at specific positions makes it unique.
- Conjugated System : The extended conjugated system contributes to its distinct chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62054-47-1 |
|---|---|
Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(5E,9E,11E,13E)-8,15-dihydroperoxyicosa-5,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O6/c1-2-3-8-13-18(25-23)14-9-4-5-10-15-19(26-24)16-11-6-7-12-17-20(21)22/h4-6,9-11,14-15,18-19,23-24H,2-3,7-8,12-13,16-17H2,1H3,(H,21,22)/b5-4+,11-6+,14-9+,15-10+ |
InChI Key |
CXDIKCDVBUPCCG-ZWVZQMQISA-N |
SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)OO)OO |
Isomeric SMILES |
CCCCCC(/C=C/C=C/C=C/C(C/C=C/CCCC(=O)O)OO)OO |
Canonical SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)OO)OO |
Synonyms |
8,15-diHPETE 8,15-dihydroperoxyeicosatetraenoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


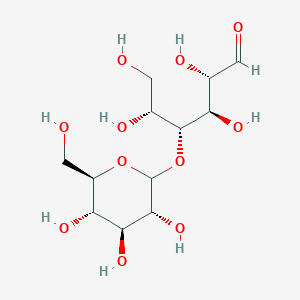
![methyl 2-[(5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1233342.png)
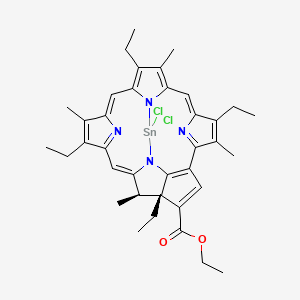
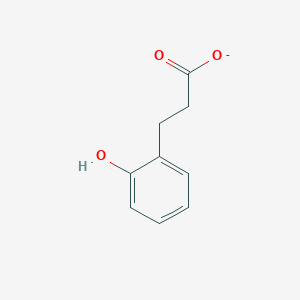
![N-(1,1-dioxo-3-thiolanyl)-N-[(4-ethoxyphenyl)methyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1233349.png)
![2-(3,4-Dichlorophenyl)-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]ethanone](/img/structure/B1233351.png)
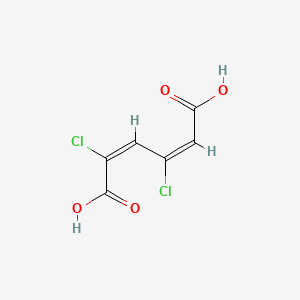
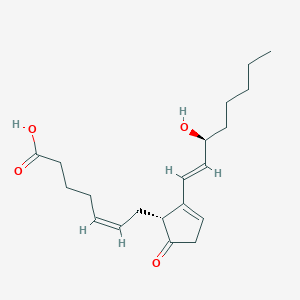
![[(1S,2R,3R,4R,5R,6S,7S,8R,9S,13R,14R,16S,17S,18R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1233357.png)
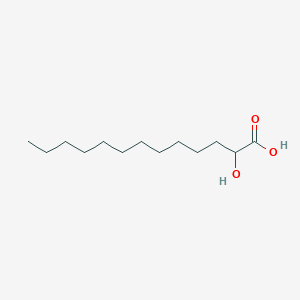
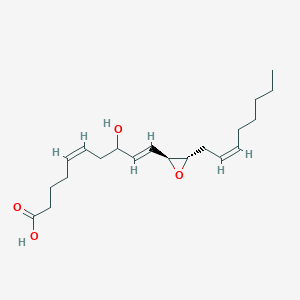
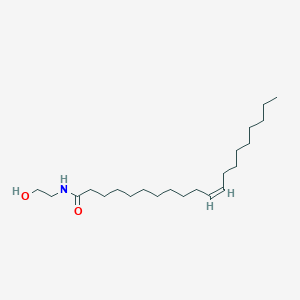
![(1R)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(palmitoyloxy)methyl]ethyl (11E)-octadec-11-enoate](/img/structure/B1233364.png)
![2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1233365.png)
